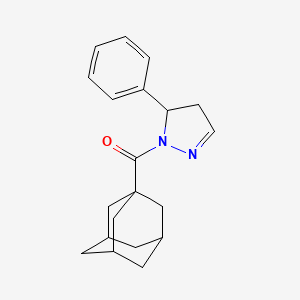![molecular formula C25H28N2O7 B5215119 diisopropyl 2,6-dimethyl-4-[5-(2-nitrophenyl)-2-furyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5215119.png)
diisopropyl 2,6-dimethyl-4-[5-(2-nitrophenyl)-2-furyl]-1,4-dihydro-3,5-pyridinedicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a diisopropyl ester of a 1,4-dihydropyridine derivative. 1,4-Dihydropyridines are a class of compounds that are often used in medicinal chemistry. They have a pyridine ring (a six-membered ring with two double bonds and a nitrogen atom) that has been reduced (i.e., hydrogenated) at the 1 and 4 positions .
Molecular Structure Analysis
The molecule contains several functional groups: two ester groups attached to the 3,5-positions of the dihydropyridine ring, a nitro group attached to the phenyl ring, and a furan ring. The presence of these groups will influence the compound’s reactivity and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in it. For instance, the ester groups might undergo hydrolysis, transesterification, or reduction reactions. The nitro group on the phenyl ring could be reduced to an amino group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the ester groups would likely make it fairly polar, influencing its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of Diisopropyl 2,6-Dimethyl-4-[5-(2-Nitrophenyl)-2-Furyl]-1,4-Dihydro-3,5-Pyridinedicarboxylate Applications
The compound diisopropyl 2,6-dimethyl-4-[5-(2-nitrophenyl)-2-furyl]-1,4-dihydro-3,5-pyridinedicarboxylate is a specialized molecule with potential applications in various scientific fields. Below is a detailed analysis of its unique applications across six distinct areas of research:
Pharmaceutical Research: This compound may serve as a precursor or an intermediate in the synthesis of pharmaceutical drugs. Its structural complexity allows for the potential development of novel therapeutic agents, particularly those targeting specific receptors or enzymes within the body.
Material Science: In material science, the compound’s unique chemical structure could be utilized in the creation of new polymers with specific properties, such as enhanced durability or conductivity. It may also play a role in the development of nanomaterials for use in electronics or as part of composite materials.
Chemical Synthesis: As a reagent, this compound could be involved in various chemical reactions, aiding in the synthesis of complex organic molecules. Its role could be pivotal in the formation of new carbon-carbon or carbon-nitrogen bonds, which are fundamental in organic chemistry.
Photopolymerization Initiators: The related compound 2,6-diisopropyl-N,N-dimethylaniline has been used as a polymerization co-initiator in holographic photopolymer materials. The compound may share similar properties and could be investigated for its efficacy in photoinitiation, potentially improving the sensitivity and efficiency of photopolymers .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The potential applications and future directions for this compound would largely depend on its intended use. For instance, if it’s being studied for medicinal purposes, future research might focus on investigating its biological activity, optimizing its structure for better activity or selectivity, or studying its pharmacokinetic properties .
Eigenschaften
IUPAC Name |
dipropan-2-yl 2,6-dimethyl-4-[5-(2-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O7/c1-13(2)32-24(28)21-15(5)26-16(6)22(25(29)33-14(3)4)23(21)20-12-11-19(34-20)17-9-7-8-10-18(17)27(30)31/h7-14,23,26H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZLEEPEUIRWSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])C(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipropan-2-yl 2,6-dimethyl-4-[5-(2-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methyl cyclohexylcarbamate](/img/structure/B5215038.png)
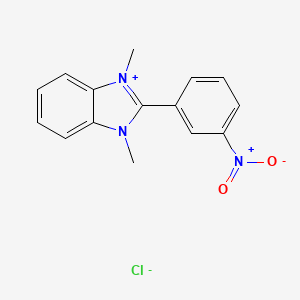
![N-[4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5215059.png)
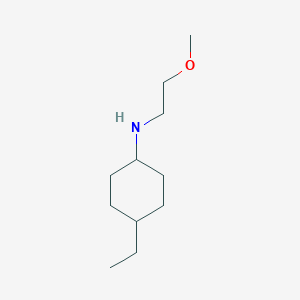
![1,2-dichloro-3-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5215089.png)

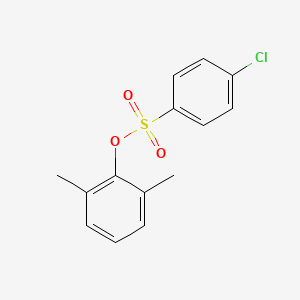
![{1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-2-pyrrolidinyl}methanol](/img/structure/B5215110.png)
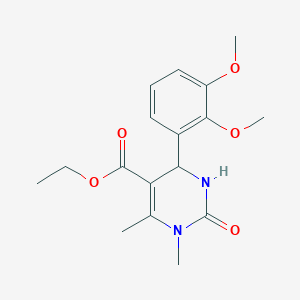
![7-[(4-bromobenzyl)oxy]-6-chloro-4-propyl-2H-chromen-2-one](/img/structure/B5215133.png)
![2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one](/img/structure/B5215138.png)
![methyl {1,5-dimethyl-9-oxo-7-[(propylamino)carbonothioyl]-3,7-diazabicyclo[3.3.1]non-3-yl}(oxo)acetate](/img/structure/B5215145.png)
![bis[2-(dibenzylamino)ethyl] succinate](/img/structure/B5215149.png)
